4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a benzoyl group attached at the 4-position and a carbonyl group at the 2-position.
Scientific Research Applications
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Safety and Hazards
The safety data sheet for 4-Benzoyl-1,3-dihydroquinoxalin-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
It’s known that dihydroquinoxalin-2-ones, a class of compounds to which 4-benzoyl-1,3-dihydroquinoxalin-2-one belongs, have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s known that dihydroquinoxalin-2-ones interact with their targets to exert their therapeutic effects .
Biochemical Pathways
Given the broad therapeutic potential of dihydroquinoxalin-2-ones, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Given the known antiviral and anti-inflammatory activities of dihydroquinoxalin-2-ones, it can be inferred that the compound may have similar effects .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzoyl group or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, 4-benzoyl-1,2,3,4-tetrahydroquinoxalin-2-ol, and various substituted quinoxalines .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-1,2-dihydroquinoxalin-2-one
- 4-[2-(ethanesulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-[4-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzoyl group at the 4-position and carbonyl group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
4-benzoyl-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZECRAKPJMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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